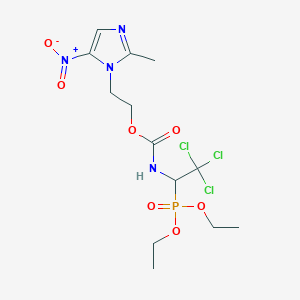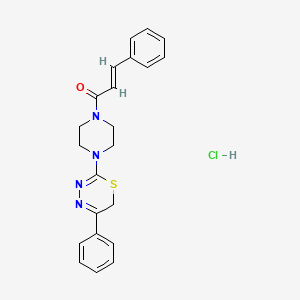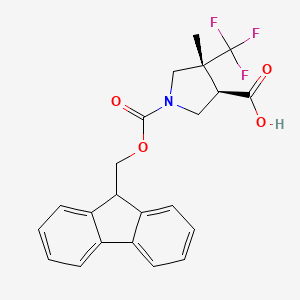
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a nitroimidazole moiety, which is a class of drugs that possess antimicrobial properties . They are often used to treat infections caused by protozoa and anaerobic bacteria . The compound also contains a carbamate group, which is commonly found in a variety of drugs and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a nitroimidazole ring, a carbamate group, and a trichloroethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Nitroimidazole Derivatives
Antiviral and Antitumor Applications
Novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles have been explored as HIV-1 non-nucleoside reverse transcriptase inhibitors, demonstrating activity at submicromolar concentrations. These compounds have shown potential use in anti-AIDS regimens, particularly against viral strains resistant to other treatments (De Martino et al., 2005).
Carbamate Derivatives
Antifungal and Antineoplastic Agents
Alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and their derivatives have been synthesized and evaluated for their antineoplastic and antifilarial activities. Some compounds in this series have demonstrated significant growth inhibition in L1210 cells and substantial in vivo antifilarial activity, indicating their potential in cancer therapy and treatment of parasitic infections (Ram et al., 1992).
Applications in Imaging and Diagnostics
Imaging Hypoxic Tissues
Nitroimidazole analogs, specifically designed for positron emission tomography (PET) imaging, have been developed to visualize hypoxic but viable myocardial tissues. These compounds, such as 18F-labeled 2-nitroimidazole analogs, demonstrate rapid elimination from the body and provide clear images of tumor or ischemic tissues, aiding in the diagnosis and management of various diseases (Kaneta et al., 2002).
Agricultural Applications
Sustained Release of Fungicides
Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim (a benzimidazole carbamate) have been developed for the sustained release of fungicides in agricultural applications. These carrier systems aim to reduce environmental toxicity, enhance the delivery of bioactive compounds to the site of action, and improve the stability of the fungicides (Campos et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl3N4O7P/c1-4-26-28(24,27-5-2)11(13(14,15)16)18-12(21)25-7-6-19-9(3)17-8-10(19)20(22)23/h8,11H,4-7H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWQXJOXGCBWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3N4O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2884011.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2884014.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2884017.png)




![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884028.png)
![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884033.png)
